2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the piperidine ring: This involves the reaction of the pyrazole derivative with a piperidine derivative under suitable conditions.
Introduction of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)acetamide: A simpler compound with a similar methoxyphenyl group.
N-(2-methylphenyl)-1H-pyrazole-5-carboxamide: Contains the pyrazole and acetamide groups but lacks the piperidine ring.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-N-{1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[1-[3-(2-methylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-6-3-4-9-21(17)22-16-23(28-27-22)25(31)29-12-10-19(11-13-29)26-24(30)15-18-7-5-8-20(14-18)32-2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,26,30)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFPXJQSIIFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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